(R)-7-Methyl-1,4-diazepan-5-one
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Overview
Description
®-7-Methyl-1,4-diazepan-5-one is a chiral compound belonging to the class of diazepanones It is characterized by a seven-membered ring containing two nitrogen atoms and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-7-Methyl-1,4-diazepan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a ketone or aldehyde, followed by cyclization to form the diazepanone ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of ®-7-Methyl-1,4-diazepan-5-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: ®-7-Methyl-1,4-diazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The nitrogen atoms in the diazepanone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
®-7-Methyl-1,4-diazepan-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-7-Methyl-1,4-diazepan-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
7-Methyl-1,4-diazepan-5-one: The non-chiral counterpart of ®-7-Methyl-1,4-diazepan-5-one.
1,4-Diazepan-5-one: A simpler analog lacking the methyl group.
7-Ethyl-1,4-diazepan-5-one: An analog with an ethyl group instead of a methyl group.
Uniqueness: ®-7-Methyl-1,4-diazepan-5-one is unique due to its chiral nature, which can impart specific stereochemical properties and biological activities. This chiral center can influence the compound’s interaction with biological targets, potentially leading to enantioselective effects.
Properties
Molecular Formula |
C6H12N2O |
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Molecular Weight |
128.17 g/mol |
IUPAC Name |
(7R)-7-methyl-1,4-diazepan-5-one |
InChI |
InChI=1S/C6H12N2O/c1-5-4-6(9)8-3-2-7-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
BJPCEVKBOAXMAH-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)NCCN1 |
Canonical SMILES |
CC1CC(=O)NCCN1 |
Origin of Product |
United States |
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